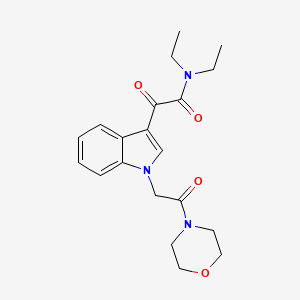

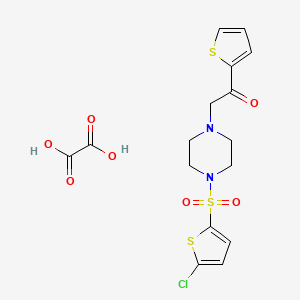

8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione, also known as DBMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBMP belongs to the class of purine derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Purine Analogues in Therapeutic Research

Purine analogs, such as 2',3'-Dideoxyinosine (ddI) and others, have been extensively studied for their therapeutic potentials, especially in the context of antiviral treatments. For instance, ddI is a purine analogue that suppresses the replication of the human immunodeficiency virus (HIV) and has been used in patients with AIDS or AIDS-related complex. The compound demonstrates the utility of purine derivatives in developing treatments for viral infections by targeting specific viral enzymes or pathways (Lambert et al., 1990).

Neuroprotection and Adenosine Receptors

Research on caffeine and its analogs, which act as adenosine receptor antagonists, has shown potential in neuroprotection, particularly in models of Parkinson's disease. This area of study highlights the significance of purine-based compounds in modulating neurotransmitter systems for therapeutic effects. Such studies suggest that compounds targeting adenosine receptors could offer a strategy for treating neurodegenerative diseases by protecting dopaminergic neurons (Chen et al., 2001).

Metabolic Studies and Drug Excretion

Metabolism and excretion studies of parabens, which share structural similarities with the query compound by having a benzyl group, provide insights into the metabolic pathways and elimination profiles of synthetic compounds in humans. Such studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs or chemical agents. For example, research on the metabolism and urinary excretion of methyl, iso-, and n-butyl paraben after oral dosage elucidates how modifications in the chemical structure influence their metabolic fate and elimination (Moos et al., 2016).

properties

IUPAC Name |

8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)21-19(22-17)25(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQYLSHBMZLMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid](/img/structure/B2897950.png)

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)